N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
CAS No.:
Cat. No.: VC16381943
Molecular Formula: C18H11ClN4O4S
Molecular Weight: 414.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11ClN4O4S |
|---|---|
| Molecular Weight | 414.8 g/mol |
| IUPAC Name | N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C18H11ClN4O4S/c19-11-5-2-1-4-10(11)8-14-17(25)23(18(26)28-14)9-15(24)20-12-6-3-7-13-16(12)22-27-21-13/h1-8H,9H2,(H,20,24)/b14-8- |
| Standard InChI Key | DWJBOQXPNBXTJJ-ZSOIEALJSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43)Cl |
Introduction
N-(2,1,3-Benzoxadiazol-4-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a heterocyclic compound that combines structural motifs from benzoxadiazole and thiazolidinone scaffolds. These frameworks are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, structural characteristics, and potential pharmacological applications of this compound.
Synthesis
The synthesis of this compound typically involves:
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Formation of the Thiazolidinone Ring: Reaction of thiourea derivatives with α-halo acids or acyl hydrazides under reflux.
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Condensation with Chlorobenzaldehyde: Introduction of the chlorobenzylidene group via Knoevenagel condensation.
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Coupling with Benzoxadiazole Derivative: Final step involves amide bond formation between benzoxadiazole and the thiazolidinone intermediate.
This multi-step process ensures high specificity and yield under controlled conditions.
Anticancer Potential
Thiazolidinone derivatives have been extensively studied for their anticancer properties due to their ability to inhibit enzymes such as topoisomerases or kinases involved in cell proliferation. The benzoxadiazole moiety may enhance DNA intercalation or protein binding.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity against Gram-positive and Gram-negative bacteria due to its lipophilic substituents and heterocyclic rings.
Anti-inflammatory Effects
Molecular docking studies on similar compounds have shown inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.
In Silico Studies
Computational studies such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling are essential to predict the compound's pharmacokinetics and receptor binding affinity.
Applications and Future Directions
The unique combination of benzoxadiazole and thiazolidinone frameworks makes this compound a promising candidate for:
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Drug Development: Particularly in oncology and infectious diseases.
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Fluorescent Probes: Due to the benzoxadiazole's intrinsic fluorescence.
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Structure Optimization: Further derivatization could enhance selectivity and potency.
Future research should focus on detailed in vitro and in vivo studies to validate these predictions.
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